molecular formula C12H20N4O2 B13489294 tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate

tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate

Cat. No.: B13489294
M. Wt: 252.31 g/mol
InChI Key: LDHFWBKHXLSEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is a complex organic compound that features both azetidine and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or azetidine rings.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-methylpyrazol-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-7-12(13,8-16)9-5-6-14-15(9)4/h5-6H,7-8,13H2,1-4H3

InChI Key

LDHFWBKHXLSEBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=NN2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.